5-HTP Potentiation vs. Appetite Suppression: Positional Isomer Activity Divergence
The 2-substituted benzyloxymethyl morpholine scaffold potentiates 5-HTP in a mouse model with an ED₅₀ of 10 mg/kg p.o. (Example 3 in the patent series, representing the simplest arylalkyloxymethyl member) . In contrast, the 3-substituted positional isomer (S)-3-[(benzyloxy)methyl]morpholine hydrochloride shows no 5-HTP potentiation and instead suppresses appetite in dogs with an oral ED₅₀ of 12 mg/kg, tolerated up to 200 mg/kg without affecting monoamine release or uptake at 10⁻⁵ M . The shift of the benzyloxymethyl group from C2 to C3 therefore switches the primary in vivo pharmacological readout from serotonergic antidepressant-like activity to non-stimulant appetite suppression.
| Evidence Dimension | Primary in vivo pharmacological endpoint |
|---|---|
| Target Compound Data | ED₅₀ = 10 mg/kg p.o. in mouse 5-HTP potentiation test (Example 3, 2-benzyloxymethyl series) |
| Comparator Or Baseline | (S)-3-[(benzyloxy)methyl]morpholine HCl: ED₅₀ = 12 mg/kg p.o. in dog appetite suppression; no 5-HTP potentiation reported |
| Quantified Difference | Target compound active in 5-HTP potentiation (ED₅₀ 10 mg/kg); 3-isomer active in appetite suppression (ED₅₀ 12 mg/kg). Biological readout is qualitatively distinct. |
| Conditions | Mouse 5-HTP potentiation (Christensen et al., 1977, Eur. J. Pharmacol., 41, 153-162) vs. dog food intake model |
Why This Matters
For procurement decisions in CNS or metabolic disease research, selecting the 2-substituted isomer commits the project to a serotonergic antidepressant pathway, whereas the 3-substituted isomer would direct resources toward appetite regulation—a choice that cannot be reversed by simple salt or formulation changes.
- [1] Cousse, H. et al., U.S. Patent 4,605,654, August 12, 1986. Pharmacological study, Table: ED₅₀ values in 5-HTP potentiation test; Example 3 = 10 mg/kg. View Source
- [2] "(S)-3-[(Benzyloxy)methyl]morpholine Hydrochloride: A Nonstimulant Appetite Suppressant without Conventional Neurotransmitter Releasing Properties," J. Med. Chem., 1986, 29, 1231-1235. ED₅₀ = 12 mg/kg p.o. in dogs; no effect on NA, DA, or 5-HT release/uptake at 10⁻⁵ M. View Source
